molecular formula C8H8FNO3 B1526157 2-Amino-3-fluoro-6-methoxybenzoic acid CAS No. 1354949-83-9

2-Amino-3-fluoro-6-methoxybenzoic acid

Cat. No.: B1526157
CAS No.: 1354949-83-9
M. Wt: 185.15 g/mol
InChI Key: VUQCDRYOWXVSPB-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-6-methoxybenzoic acid is an organic compound characterized by the presence of an amino group, a fluoro atom, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

2-amino-3-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQCDRYOWXVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270609
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-83-9
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoro-6-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the nitration of 2-fluoro-6-methoxybenzoic acid followed by reduction to introduce the amino group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluoro-6-methoxybenzoic acid can undergo various chemical reactions, including:

  • Oxidation: Converting the amino group to a nitro group.

  • Reduction: Reducing the carboxylic acid group to an alcohol.

  • Substitution: Replacing the fluoro or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions often employ hydrogen gas with a palladium catalyst.

  • Substitution reactions can be facilitated by nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation can yield this compound nitrate.

  • Reduction can produce 2-amino-3-fluoro-6-methoxybenzyl alcohol.

  • Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-fluoro-6-methoxybenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It can be used as a fluorescent probe for imaging biological systems.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-3-fluoro-6-methoxybenzoic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

  • 2-Amino-3-fluorobenzoic acid

  • 2-Amino-6-methoxybenzoic acid

  • 2-Fluoro-6-methoxybenzoic acid

Biological Activity

2-Amino-3-fluoro-6-methoxybenzoic acid is an aromatic compound that belongs to the class of benzoic acid derivatives. It features an amino group, a fluorine atom, and a methoxy group, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential pharmacological applications, particularly in anti-inflammatory and analgesic therapies.

  • Molecular Formula : C9H10FNO3
  • Molecular Weight : Approximately 201.18 g/mol
  • Structure : The presence of the fluorine atom and the methoxy group affects the electronic distribution in the molecule, influencing its reactivity and interactions with biological targets.

Pharmacological Applications

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.
  • Analgesic Effects : Preliminary research indicates potential analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : There is evidence supporting its antimicrobial properties, suggesting it may be effective against various bacterial strains.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. Molecular docking studies reveal that it may bind to targets involved in metabolic pathways, which could modulate their activity and influence physiological responses.

Study on Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, supporting its potential as an anti-inflammatory agent.

Study Parameter Result
Cytokine ReductionIL-6 decreased by 40%
Dosing Concentration10 µM
Cell TypeHuman macrophages

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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